(2-Chloropyridin-3-yl)(piperazin-1-yl)methanone
Description
Properties
IUPAC Name |
(2-chloropyridin-3-yl)-piperazin-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN3O/c11-9-8(2-1-3-13-9)10(15)14-6-4-12-5-7-14/h1-3,12H,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOUVYOXCKSRCHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=C(N=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801251014 | |
| Record name | (2-Chloro-3-pyridinyl)-1-piperazinylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801251014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72908-12-4 | |
| Record name | (2-Chloro-3-pyridinyl)-1-piperazinylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72908-12-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Chloro-3-pyridinyl)-1-piperazinylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801251014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Biological Activity
(2-Chloropyridin-3-yl)(piperazin-1-yl)methanone is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and therapeutic implications of this compound, drawing from diverse sources and recent research findings.
Chemical Structure and Properties
The compound features a pyridine ring substituted with chlorine and a piperazine moiety, which is known for its ability to interact with various biological targets. Its chemical structure can be represented as follows:
Antiviral Activity
Recent studies have highlighted the compound's potential as an inhibitor of SARS-CoV-2 main protease (Mpro). In a screening of various piperazine derivatives, compounds similar to this compound exhibited IC50 values ranging from 3.3 to 63.5 μM against Mpro, indicating moderate antiviral activity . This suggests that the compound may serve as a lead for developing antiviral agents targeting coronaviruses.
Anticancer Properties
The compound has also been investigated for its anticancer properties. A related piperazine-based derivative was shown to induce mitotic arrest in colon cancer cells with an effective dose (ED50) of approximately 115 nM . This effect was attributed to the compound's ability to interfere with microtubule dynamics, leading to increased sensitivity of cancer cells to apoptosis .
The biological mechanisms underlying the activities of this compound involve interactions with specific receptors and enzymes:
- Inhibition of Proteases : The compound's structure allows it to fit into the active site of viral proteases, inhibiting their function and thereby blocking viral replication.
- Microtubule Disruption : Similar compounds have been shown to disrupt microtubule dynamics, which is crucial for cell division, thereby providing a mechanism for its anticancer effects.
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of this compound. Modifications on the pyridine and piperazine rings can significantly impact potency and selectivity against various biological targets. For example, substituents on the pyridine ring can enhance binding affinity to target proteins involved in cancer progression or viral replication .
Case Studies
Several case studies have explored the efficacy of compounds related to this compound:
Scientific Research Applications
Scientific Applications of (2-Chloropyridin-3-yl)(piperazin-1-yl)methanone Hydrochloride
This compound hydrochloride is a chemical compound that combines a chloropyridine moiety with a piperazine ring, which makes it a scaffold for drug development and scientific applications.
Synthesis and Production
The synthesis of this compound hydrochloride typically involves reacting 2-chloropyridine with piperazine in the presence of a base and solvent, under controlled temperatures and with specific catalysts to ensure high yield and purity. Industrial production methods optimize this process for efficiency, cost-effectiveness, and scalability, potentially using continuous flow synthesis and automated reactors to enhance production rates and maintain consistent quality.
Chemical Reactions
This compound hydrochloride can undergo several types of chemical reactions:
- Substitution Reactions: The chlorine atom in the chloropyridine moiety can be replaced by nucleophiles.
- Oxidation and Reduction: The compound's oxidation state and functional groups can be altered.
- Condensation Reactions: It can form condensation products with other compounds to create more complex molecules.
These reactions typically involve reagents such as sodium hydroxide, potassium carbonate, hydrogen peroxide, or sodium borohydride, with reaction conditions varying based on the desired transformation.
Scientific Research Applications
This compound hydrochloride is used in scientific research across several fields:
- Medicinal Chemistry: It is a scaffold for developing new pharmaceuticals, especially drugs targeting neurological and psychiatric disorders.
- Material Science: It is used in synthesizing advanced materials with specific properties like conductivity and stability.
- Biological Research: It helps study interactions between small molecules and biological targets, aiding in the discovery of new therapeutic agents.
- Industrial Applications: It is used in producing various industrial chemicals and intermediates.
Biological Activities
This compound hydrochloride has potential in medicinal chemistry and biological research due to its structure. Its biological activity is attributed to interactions with biological targets, particularly receptors involved in neurotransmission and cell signaling pathways.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Piperazinyl Methanone Derivatives
*Estimated logP using fragment-based methods.
Key Findings and Analysis
Impact of Piperazine Substituents
- Electron-Withdrawing Groups : Compounds with halogenated aromatic substituents (e.g., 2-chloro-4-nitrophenyl in OMM, bis(4-chlorophenyl)methyl in Compound 26) exhibit enhanced lipophilicity, improving membrane permeability and target binding. For example, Compound 26's bis(4-chlorophenyl) group likely stabilizes hydrophobic interactions in GPX4's active site .
- Bulk and Flexibility : The dichlorobenzyl group in Compound 3 may enhance steric complementarity with SARS-CoV-2 Mpro's substrate-binding pocket, contributing to its inhibitory activity (IC₅₀ < 1 µM) .
Role of the Aromatic Group 2-Chloropyridine vs. Heterocyclic Variations: OMM's oxazole ring introduces a planar, electron-rich system, enabling π-π stacking with aromatic residues in influenza nucleoprotein .
Physicochemical Properties
- logP Trends : Y030-1351's higher logP (3.45) compared to the target compound (~2.2) reflects the additive effects of 3-chlorophenyl and 2-fluorophenyl groups, favoring blood-brain barrier penetration in neurological targets .
- Molecular Weight : Bulkier substituents (e.g., Compound 26, MW 460.07) may limit oral bioavailability, whereas the target compound's lower MW aligns with Lipinski's criteria for drug-likeness.
Biological Activity Enzyme Inhibition: Halogenated derivatives show pronounced activity; Compound 26 inhibits GPX4 (a key ferroptosis regulator) with nanomolar potency, while Compound 3 targets SARS-CoV-2 Mpro . Docking Performance: OMM's low S-score in docking studies suggests strong binding to influenza nucleoprotein, though in vitro validation is pending .
Research Implications and Contradictions
- Structural-Activity Relationships: Minor modifications, such as replacing pyridine with oxazole (OMM) or adding nitro groups (Compound 27 in ), drastically alter target specificity. This underscores the need for precision in substituent selection.
- Contradictions : Despite structural similarities, analogs target unrelated proteins (e.g., GPX4 vs. SARS-CoV-2 Mpro), indicating that scaffold flexibility enables diverse applications but complicates predictive modeling.
Preparation Methods
General Synthetic Strategy
The most common and effective approach for synthesizing (2-chloropyridin-3-yl)(piperazin-1-yl)methanone involves:
Step 1: Conversion of 2-chloropyridine-3-carboxylic acid to its acid chloride
This is typically achieved by reacting the acid with oxalyl chloride (COCl)₂ in an aprotic solvent such as dichloromethane (DCM), often with a catalytic amount of N,N-dimethylformamide (DMF) to activate the oxalyl chloride. The reaction is performed at low temperature (0 °C) and then allowed to warm to room temperature to complete the formation of the acid chloride intermediate.Step 2: Coupling with piperazine
The acid chloride intermediate is then reacted with piperazine or a substituted piperazine in the presence of a base such as triethylamine (Et₃N) to neutralize the released HCl. This reaction is generally conducted in dry DCM at 0 °C to room temperature, yielding the corresponding amide.
This two-step method is well-documented and provides good yields with relatively straightforward purification, often by flash column chromatography.
Detailed Procedure Example
A representative synthesis adapted from a related amide preparation (similar to ML210 synthesis) is as follows:
| Step | Reagents and Conditions | Description | Yield |
|---|---|---|---|
| 1 | 2-Chloropyridine-3-carboxylic acid, oxalyl chloride (2 eq.), catalytic DMF, DCM, 0 °C to rt, overnight | Formation of acid chloride intermediate by stirring in dry DCM with oxalyl chloride and DMF catalyst | Intermediate isolated by solvent evaporation |
| 2 | Acid chloride intermediate, piperazine (1 eq.), triethylamine (1.5 eq.), dry DCM, 0 °C to rt, 2 h | Addition of piperazine and triethylamine to acid chloride solution, stirring to form amide | Typically 70-85% isolated yield |
This procedure yields the target this compound as a solid after purification.
Alternative Methods and Considerations
Avoidance of Pyridine as Solvent:
Pyridine is sometimes used as a solvent or base in amide coupling reactions but is toxic and less desirable for industrial scale. Alternative bases like triethylamine and solvents like DCM or tetrahydrofuran (THF) are preferred for safety and scalability.Use of Activated Esters or Coupling Reagents:
While acid chloride formation is common, other methods such as using carbodiimide coupling reagents (e.g., EDC, DCC) or activated esters can be employed, but these are less common for this compound due to the efficiency of the acid chloride route.Substituted Piperazines:
Various substituted piperazines can be used in the amide formation step to modify the properties of the final compound. Direct substitution of chloropyridine derivatives with substituted piperazines followed by amide formation has been reported.
Research Findings and Yields
Summary Table of Preparation Conditions
| Step | Reagent/Condition | Purpose | Temperature | Time | Yield Range |
|---|---|---|---|---|---|
| 1 | Oxalyl chloride (2 eq.), DMF catalyst, DCM solvent | Convert acid to acid chloride | 0 °C to rt | Overnight | Intermediate isolated |
| 2 | Piperazine (1 eq.), triethylamine (1.5 eq.), DCM solvent | Amide bond formation | 0 °C to rt | 2 hours | 70-85% isolated yield |
| Purification | Flash column chromatography (0-30% EtOAc/hexanes) | Purify product | Ambient | - | - |
Notes on Industrial and Laboratory Scale Preparation
Moisture and Air Sensitivity:
The acid chloride intermediate is moisture sensitive and should be handled under dry conditions using oven-dried glassware and inert atmosphere if possible.Reaction Monitoring:
Reaction progress is typically monitored by thin-layer chromatography (TLC) and confirmed by NMR spectroscopy.Safety and Environmental Considerations: Avoiding toxic solvents like pyridine and minimizing hazardous reagents improves the environmental profile and safety of the synthesis.
Q & A
Q. What are the recommended synthetic routes for (2-chloropyridin-3-yl)(piperazin-1-yl)methanone, and how can reaction conditions be optimized to improve yield?
Methodological Answer: The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, a piperazine derivative may react with a 2-chloropyridine carbonyl intermediate under reflux in anhydrous dichloromethane (DCM) with a base like triethylamine. Optimizing stoichiometry (e.g., 1:1.2 molar ratio of piperazine to chloropyridine carbonyl) and reaction time (12–24 hours) enhances yield. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) achieves >95% purity. Monitoring reaction progress using TLC or LC-HRMS (e.g., retention time ~0.8–1.0 min, [M+H]+ ~265.08) ensures intermediate stability .
Q. How can researchers validate the purity of this compound, and what analytical techniques are most effective?
Methodological Answer: Purity validation requires a combination of chromatographic and spectroscopic methods:
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) at 1 mL/min; retention time consistency confirms purity.
- LC-HRMS : Compare experimental [M+H]+ (e.g., 265.08) with theoretical values; deviations <5 ppm indicate high purity.
- 1H/13C NMR : Key signals include pyridine protons (δ 8.2–8.6 ppm) and piperazine carbons (δ 45–55 ppm). Contaminants like unreacted starting materials can be identified via integration ratios .
Q. What strategies are effective in resolving solubility challenges for in vitro assays involving this compound?
Methodological Answer: Solubility can be improved using co-solvents (e.g., DMSO ≤1% v/v) or pH adjustment. For aqueous buffers, prepare stock solutions in DMSO and dilute in PBS (pH 7.4) to ≤0.1% DMSO. Sonication (10–15 min at 40 kHz) enhances dispersion. Dynamic light scattering (DLS) can assess aggregation, while saturation shake-flask methods quantify solubility limits .
Advanced Research Questions
Q. How can computational methods predict the binding interactions of this compound with biological targets like viral proteases?
Methodological Answer: Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations (AMBER or GROMACS) can model ligand-target interactions. Key steps:
- Prepare the compound’s 3D structure using Gaussian09 (DFT/B3LYP/6-31G*).
- Dock into the active site of SARS-CoV-2 Mpro (PDB ID: 6LU7) with a grid size of 20 ų.
- Analyze hydrogen bonds (e.g., pyridine N with Glu166) and hydrophobic interactions (chlorine with Pro168). MD simulations (100 ns) assess stability of binding poses .
Q. What experimental approaches can elucidate the structure-activity relationship (SAR) of analogs for antimicrobial activity?
Methodological Answer:
- Synthetic SAR : Modify substituents (e.g., replace chlorine with fluorine or methyl groups) and test against Leishmania donovani or Trypanosoma cruzi.
- Biological Assays : Use resazurin-based viability assays (IC50 determination) and compare with reference drugs (e.g., miltefosine).
- Data Analysis : Correlate logP (calculated via ChemAxon) with activity; chlorine’s electron-withdrawing effect may enhance membrane penetration .
Q. How can researchers address discrepancies in bioactivity data between in vitro and in vivo studies for this compound?
Methodological Answer:
- Pharmacokinetic Profiling : Measure plasma stability (e.g., incubation in rat plasma at 37°C for 24 hours) and hepatic microsomal metabolism.
- Metabolite Identification : Use UPLC-MS/MS to detect phase I/II metabolites (e.g., hydroxylation at piperazine).
- Dose Optimization : Adjust dosing frequency based on half-life (t1/2) from pharmacokinetic studies. Contradictions may arise from poor bioavailability or species-specific metabolic differences .
Methodological Notes
- Synthesis : Prioritize anhydrous conditions to avoid hydrolysis of the carbonyl group.
- Analytical Validation : Include internal standards (e.g., deuterated analogs) in LC-MS to minimize matrix effects.
- Computational Workflows : Validate docking results with free energy calculations (MM-PBSA/GBSA) for binding affinity accuracy .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
